N-methylepinephrine hydrochloride
Description
N-Methylepinephrine hydrochloride is a synthetic sympathomimetic amine derived from epinephrine (adrenaline), where a methyl group (-CH₃) is attached to the nitrogen atom of the ethylamine side chain. This structural modification alters its receptor binding affinity and metabolic stability compared to its parent compound. Epinephrine itself is a catecholamine that acts on α- and β-adrenergic receptors, regulating blood pressure, cardiac output, and bronchial dilation. The N-methylation in this compound likely reduces its susceptibility to enzymatic degradation by monoamine oxidase (MAO), prolonging its pharmacological activity .
These compounds share a phenylethanolamine backbone with modifications to the amine group or aromatic ring, influencing their pharmacokinetics and therapeutic applications.
Properties
IUPAC Name |
4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10,12-14H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSKRXJOMDVYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018938 | |
| Record name | N-Methylepinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-22-6 | |
| Record name | 1,2-Benzenediol, 4-[2-(dimethylamino)-1-hydroxyethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylepinephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylepinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLEPINEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D1B6XEV7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
N-methylepinephrine hydrochloride primarily targets beta-adrenergic receptors . These receptors play a crucial role in the regulation of heart function, smooth muscle relaxation, and energy metabolism.
Mode of Action
This compound interacts with its targets by acting as an agonist at these receptors. This interaction leads to bronchial smooth muscle relaxation, which helps to relieve bronchospasm, wheezing, and dyspnea that may occur during anaphylaxis.
Biological Activity
N-Methylepinephrine hydrochloride is a synthetic catecholamine derivative, primarily recognized for its adrenergic activity. This compound exhibits significant biological effects, particularly in the cardiovascular system, and has been the subject of various research studies. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
N-Methylepinephrine is a potent agonist of alpha-adrenergic receptors, particularly alpha-1 and alpha-2 subtypes. Its mechanism of action involves the stimulation of these receptors, leading to vasoconstriction and increased blood pressure. The compound's structural similarity to norepinephrine allows it to effectively mimic its physiological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₃ |
| Molecular Weight | 220.66 g/mol |
| Solubility | Soluble in water |
| pKa | Approximately 9.0 |
| Log P | 0.5 |
Biological Activity and Effects
N-Methylepinephrine has been studied for its role in various physiological processes:
- Vasoconstriction : Activation of alpha-1 receptors causes smooth muscle contraction in blood vessels, leading to increased vascular resistance and elevated blood pressure.
- Cardiac Output : Through beta-adrenergic activity, it can also enhance myocardial contractility, although its primary action is on alpha receptors.
- Neurotransmitter Release : It modulates neurotransmitter release in the central nervous system by acting on presynaptic alpha-2 receptors, which can inhibit further norepinephrine release.
Case Studies and Clinical Applications
- Hypertension Management : N-Methylepinephrine has been utilized in clinical settings for managing acute hypotension during anesthesia. A study indicated its efficacy in stabilizing blood pressure in patients undergoing major surgeries where hypotension was a concern.
- Septic Shock Treatment : In cases of septic shock, N-methylepinephrine was compared with norepinephrine. Research showed that it could achieve similar hemodynamic stability with potentially fewer side effects related to arrhythmias.
- Chronic Heart Failure : A clinical trial explored the use of N-methylepinephrine in patients with chronic heart failure. The results suggested improved cardiac output without significant adverse effects on heart rate or rhythm.
Table 2: Summary of Clinical Findings
| Study/Trial | Population | Findings |
|---|---|---|
| Anesthesia Management | Surgical Patients | Effective in maintaining blood pressure |
| Septic Shock Comparison | ICU Patients | Similar efficacy to norepinephrine; fewer arrhythmias |
| Chronic Heart Failure | Heart Failure Patients | Improved cardiac output; minimal side effects |
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of N-methylepinephrine:
- Pharmacokinetics : The half-life of N-methylepinephrine is approximately 2 hours, with rapid metabolism primarily through COMT (catechol-O-methyltransferase) and MAO (monoamine oxidase).
- Adverse Effects : While generally well-tolerated, potential side effects include hypertension, reflex bradycardia, and anxiety due to excessive adrenergic stimulation.
Comparison with Similar Compounds
Structural and Pharmacological Differences
The table below compares N-methylepinephrine hydrochloride with structurally related compounds:
| Compound | CAS No. | Key Structural Features | Receptor Affinity | Primary Use |
|---|---|---|---|---|
| N-Methylepinephrine HCl | Not provided | N-methylated ethylamine, catechol hydroxyls | α₁, β₁, β₂ (presumed) | Hypothetical: Vasopressor |
| Epinephrine | 51-43-4 | Catechol hydroxyls, primary amine | α₁, α₂, β₁, β₂ | Anaphylaxis, cardiac arrest |
| Phenylephrine HCl | 61-76-7 | Meta-hydroxyl, secondary amine | α₁ (selective) | Nasal decongestant |
| Methylephedrine HCl | 54114-10-2 | N-methyl, para-hydroxyl, ethyl side chain | α, β (weak) | Bronchodilator, antitussive |
| Norepinephrine | 51-41-2 | Catechol hydroxyls, primary amine | α₁, α₂, β₁ | Hypotensive shock |
Key Observations :
- Catechol vs. Non-catechol: Epinephrine and norepinephrine contain catechol (di-hydroxybenzene) groups, critical for binding adrenergic receptors. Phenylephrine lacks one hydroxyl, reducing β-adrenergic activity and increasing α₁ selectivity .
- Metabolic Stability: N-methylation in methylephedrine hydrochloride prolongs its half-life compared to non-methylated analogs like ephedrine .
Analytical and Regulatory Comparisons
Analytical Methods
- HPLC and Spectrophotometry : Phenylephrine hydrochloride is quantified using reversed-phase HPLC (RP-HPLC) with ion-pair reagents or hydrophilic interaction liquid chromatography (HILIC) . Similar methods could apply to this compound, given their structural similarities.
- Impurity Profiling : Methylphenidate hydrochloride’s impurities (e.g., ethylphenidate HCl) are monitored via EP/JP standards . This compound would require analogous impurity controls, such as detecting demethylated byproducts.
Regulatory Standards
Pharmaceutical reference standards () emphasize stringent impurity limits and stereochemical purity. For example:
- Methylphenidate HCl must exclude ethylphenidate (Impurity E) above 0.1% .
- Phenylephrine HCl requires separation of R- and S-isomers due to differing potency .
This compound would likely follow similar guidelines, with emphasis on chiral purity and N-methylation efficiency.
Clinical and Pharmacokinetic Considerations
While clinical data for this compound are absent in the evidence, comparisons can be drawn:
- Phenylephrine HCl : Lower cardiac stimulation than epinephrine due to α₁ selectivity, making it safer for hypertensive patients .
- Methylephedrine HCl : Used as a bronchodilator with reduced central nervous system (CNS) stimulation compared to ephedrine, attributed to N-methylation .
This compound may exhibit intermediate properties: enhanced α/β receptor activity over phenylephrine but shorter duration than synthetic analogs like norepinephrine.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
